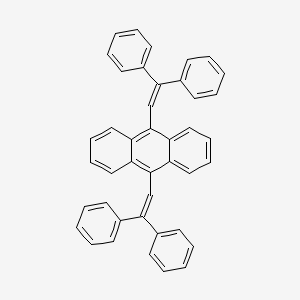

9,10-Bis(2,2-diphenylvinyl)anthracene

Description

Significance of Anthracene (B1667546) Core Functionalization for Optoelectronic Properties

Functionalization of the anthracene core at the 9 and 10 positions is a key strategy for tuning the properties of the resulting materials. Introducing substituents at these positions can disrupt the typical herringbone packing of anthracene, leading to more overlapped lamellar structures. This modification of the solid-state arrangement can have a profound impact on the material's charge transport characteristics.

Furthermore, while substitutions at the 9 and 10 positions have been shown to have a relatively minor effect on the optical and electrochemical properties, they can significantly enhance the thermal stability of the compounds. This is a critical factor for the longevity and reliability of organic electronic devices. The choice of the substituent can also influence the frontier molecular orbital energy levels (HOMO and LUMO), which are crucial for efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs). For instance, the introduction of electron-withdrawing or electron-donating groups can modulate these energy levels, allowing for better energy level alignment with other materials in a device stack.

Contextualization of 9,10-Bis(2,2-diphenylvinyl)anthracene (BDPVA) within Emissive Organic Semiconductors

Within the vast landscape of emissive organic semiconductors, this compound (BDPVA) stands out due to its unique molecular design. BDPVA belongs to a class of molecules that can exhibit a phenomenon known as aggregation-induced emission (AIE). acs.org Unlike many traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules show enhanced emission when aggregated. This property is highly advantageous for the fabrication of efficient solid-state lighting and display devices.

The diphenylvinyl substituents in BDPVA play a crucial role in its AIE characteristics. In dilute solutions, the phenyl rings can undergo intramolecular rotations, providing non-radiative decay pathways for the excited state and leading to weak emission. However, in the aggregated or solid state, these intramolecular rotations are restricted, which blocks the non-radiative decay channels and forces the molecule to release its energy radiatively, resulting in strong fluorescence. This makes BDPVA a promising candidate for use as an emissive layer in OLEDs, where high solid-state luminescence efficiency is paramount. The investigation of BDPVA and its derivatives contributes to the broader understanding of structure-property relationships in AIE-active materials and paves the way for the design of new, highly efficient organic emitters.

Research Findings on Anthracene Derivatives

The following table summarizes key findings from research on various 9,10-disubstituted anthracene derivatives, providing context for the properties and potential of BDPVA.

| Compound Name | Key Research Finding | Reference |

| 9,10-diphenylanthracene (B110198) (DPA) | Exhibits a high photoluminescence quantum yield close to unity. When doped into a hole-blocking layer, it can lead to very efficient blue electroluminescent devices. | acs.org |

| 9,10-distyrylanthracene (B86952) (DSA) derivatives | These derivatives exhibit typical aggregation-induced emission (AIE) properties, with faint emission in solution but intense emission in the crystalline state due to restricted intramolecular torsion. | nih.gov |

| 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives | Show large fluorescence transition dipoles due to extended π-conjugation. However, in spin-cast films, they can suffer from fluorescence quenching due to excimer-like traps. | rsc.org |

| 9,10-disubstituted diphenylanthracenes with C-C triple bonds | The introduction of carbon-carbon triple bonds at the 9,10-phenyls significantly alters the electronic states and improves the tunability of the optical emission. | rsc.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,10-bis(2,2-diphenylethenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30/c1-5-17-31(18-6-1)39(32-19-7-2-8-20-32)29-41-35-25-13-15-27-37(35)42(38-28-16-14-26-36(38)41)30-40(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOGKFGLSYHBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629154 | |

| Record name | 9,10-Bis(2,2-diphenylethenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683227-80-7 | |

| Record name | 9,10-Bis(2,2-diphenylethenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 9,10 Bis 2,2 Diphenylvinyl Anthracene

Established Synthetic Pathways for Vinyl Substitution on Anthracene (B1667546)

The creation of carbon-carbon double bonds at the 9 and 10 positions of the anthracene core is central to the synthesis of 9,10-Bis(2,2-diphenylvinyl)anthracene. Several powerful synthetic reactions are employed for this purpose.

Wittig-type Coupling Reactions

The Wittig reaction is a widely recognized and dependable method for synthesizing alkenes from aldehydes or ketones. wpmucdn.com This reaction involves the use of a phosphonium (B103445) ylide, which is typically generated in situ from a phosphonium salt and a base. wpmucdn.com In a related synthesis, trans-9-(2-phenylethenyl)anthracene is formed from 9-anthraldehyde (B167246) and the ylide derived from benzyltriphenylphosphonium (B107652) chloride. wpmucdn.com The mechanism proceeds through the attack of the carbanion of the ylide on the carbonyl group, leading to a four-membered oxaphosphetane intermediate that fragments to yield the alkene and triphenylphosphine (B44618) oxide. wpmucdn.comwpmucdn.com For the synthesis of this compound, a similar strategy would be employed, likely starting from 9,10-anthraquinone and a suitable phosphonium ylide derived from a diphenylmethylphosphonium salt. The choice of a mild base like sodium hydroxide (B78521) can be effective in deprotonating the phosphonium salt. wpmucdn.com The reaction is known for its stereoselectivity, often favoring the formation of the trans alkene. wpmucdn.com

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. researchgate.net The Suzuki-Miyaura and Sonogashira reactions are particularly relevant for the functionalization of the anthracene core.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. This method has been successfully used to synthesize a variety of 9,10-diarylanthracenes from 9,10-dibromoanthracene (B139309) and various aryl boronic acids in good yields. epa.govresearchgate.net The synthesis of 9,10-disubstituted anthracenes often utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst. mdpi.com For instance, 9,10-di(2-indenyl)anthracene was prepared in an 83% yield via a Suzuki cross-coupling reaction. nih.gov

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another key method. This reaction has been used to prepare 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) and its derivatives. kyushu-u.ac.jppk.edu.pl For example, 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracene derivatives have been synthesized by the Sonogashira coupling of (10-bromoanthracen-9-yl)diphenylphosphine oxide with terminal arylacetylenes. kyushu-u.ac.jp These reactions demonstrate the versatility of palladium catalysis in creating complex architectures on the anthracene scaffold.

| Reaction Type | Starting Materials | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 9,10-dibromoanthracene, Aryl boronic acids | Palladium(0) catalyst | 9,10-diarylanthracenes | Good | epa.govresearchgate.net |

| Suzuki Coupling | 9,10-dibromoanthracene, 2-indenylboronic acid | (dppf)PdCl₂ | 9,10-di(2-indenyl)anthracene | 83% | nih.gov |

| Sonogashira Coupling | (10-bromoanthracen-9-yl)diphenylphosphine oxide, Terminal arylacetylenes | Not specified | 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes | Not specified | kyushu-u.ac.jp |

| Suzuki Coupling | Substituted bromoanthracenes, Varying boronic acids | Pd(PPh₃)₄ | 9,10-disubstituted anthracenes | Not specified | mdpi.com |

Photochemical Synthetic Approaches

Photochemical reactions offer an alternative pathway for the synthesis of functionalized anthracenes. For instance, a deep-blue emitting derivative, 9,10-bis(perfluorobenzyl)anthracene, has been synthesized through a room-temperature photochemical reaction of anthracene or 9,10-dibromoanthracene with a perfluorobenzyl iodide. beilstein-journals.orgnih.gov This method presents a milder alternative to high-temperature reactions and has been noted to sometimes produce higher yields. nih.gov While direct photochemical synthesis of this compound is not prominently documented, the principle of using light to induce reactions on the anthracene core is an established strategy. nih.gov

Strategies for Peripheral Functionalization of Anthracene Core

Beyond the initial synthesis, the peripheral functionalization of the anthracene core allows for the fine-tuning of the molecule's electronic and photophysical properties.

Modification at the 9,10-Positions

The 9,10-positions of anthracene are the most reactive sites and are commonly targeted for functionalization. pk.edu.pl A primary strategy for modification at these positions is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This approach allows for the introduction of various phenyl derivatives, which can significantly impact the thermal stability of the resulting molecule while having a minimal effect on its optical properties. mdpi.com

Another powerful method for 9,10-functionalization is the Sonogashira coupling, which is used to introduce phenylethynyl groups. kyushu-u.ac.jp This has led to the development of novel fluorescent derivatives. kyushu-u.ac.jp The functionalization at the 9,10-positions is a key strategy for tuning the electronic structures and optical properties of the anthracene ring. kyushu-u.ac.jp For example, while 9,10-diphenylanthracene (B110198) derivatives show similar electrochemical responses to the parent compound, appending certain groups can significantly improve solubility. researchgate.net

Modification at the 2,6-Positions

While the 9,10-positions are a primary focus, functionalization at other positions, such as the 2,6-positions, has also been explored to modulate the properties of anthracene derivatives. Research has shown that synthesizing 2,6- and 2,6,9,10-substituted anthracene derivatives can lead to materials with high charge carrier mobilities. mdpi.com The substitution pattern significantly influences the solid-state packing of the molecules. For instance, derivatives substituted at the 9,10-position tend to form a more overlapped lamellar structure, in contrast to the herringbone stacking typically observed in 2,6-functionalized derivatives. mdpi.com The synthesis of compounds like 2,6-Bis((4-hexylphenyl)ethynyl)-9,10-bis(phenylethynyl)anthracene highlights the strategy of multi-positional substitution to fine-tune electronic and photophysical properties. nih.gov

Introduction of Bulky Steric Groups to Attenuate Intermolecular Interactions

The performance of organic electronic materials is often dictated by the arrangement of molecules in the solid state. For many anthracene derivatives, strong intermolecular π-π stacking and aggregation can lead to undesirable effects such as fluorescence quenching, which diminishes luminescent efficiency. A primary strategy to counteract these interactions is the introduction of bulky steric groups onto the anthracene core or its substituents. These groups physically hinder close packing of the molecules, thereby preserving the intrinsic photophysical properties of the individual molecule in the solid state. diva-portal.org

One effective approach involves the covalent encapsulation of the 9,10-diphenylanthracene (DPA) core with alkylene chains. This method has been shown to create a class of materials where photoluminescence (PL) quenching in the solid state is virtually eliminated. diva-portal.org By polymerizing these encapsulated DPA monomers, it is possible to achieve a twisted backbone structure that further helps to suppress aggregation-induced quenching. diva-portal.org The result is a remarkable transfer of luminescence properties from solution to the solid state, which is a significant challenge for many conjugated polymers. diva-portal.org

Another strategy involves appending large functional groups, such as diphenylphosphoryl (Ph₂PO), to the 9,10-positions of the anthracene ring. The Ph₂PO group is not only electron-withdrawing, which modifies the electronic energy levels, but it is also sterically demanding. researchgate.net Further derivatization, for instance by adding ortho-methyl groups to adjacent phenyl rings, can induce a significant twist in the molecular structure due to steric constraints. kyushu-u.ac.jp This distortion disrupts planar aggregation. For example, in certain 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracene derivatives, the carbazole (B46965) ring was found to be perpendicularly twisted relative to the adjacent xylene ring because of the steric hindrance from ortho-methyl groups. kyushu-u.ac.jp Similarly, the orientation of bulky (S)PPh₂ substituents can induce a pronounced "butterfly" bend in the anthracene core, leading to significant changes in solid-state fluorescence.

The position of substitution also plays a critical role. Studies on tetrakis(phenylethynyl)anthracene derivatives have shown that substitution at the 9,10-positions specifically enhances J-aggregated intermolecular interactions. nih.gov This highlights the importance of precise positional control of bulky groups to fine-tune the desired level of intermolecular interaction.

| Derivative Structure | Steric Group | Effect on Intermolecular Interaction | Key Finding |

| Alkylene-encapsulated 9,10-diphenylanthracene | Alkylene chains | Suppresses aggregation and PL quenching. diva-portal.org | Achieves a solid-state photoluminescence quantum yield nearly identical to that in solution. diva-portal.org |

| 9-(Diphenylphosphoryl)-10-(phenylethynyl)anthracene with ortho-methyl groups | Ortho-methyl groups on adjacent rings | Induces perpendicular twist in the molecular backbone due to steric constraints. kyushu-u.ac.jp | The distortion of the molecular structure helps to control the excited-state character. kyushu-u.ac.jp |

| 9,10-disubstituted anthracenes with (S)PPh₂ | Diphenylthiophosphoryl ((S)PPh₂) | Induces a strong butterfly-shaped bend in the anthracene core. | The bent structure leads to a large bathochromic shift, resulting in green solid-state fluorescence. |

| 9,10-bis((4-hexylphenyl)ethynyl)-2,6-bis(phenylethynyl)anthracene | Hexylphenyl-ethynyl groups at 9,10-positions | Enhances J-type aggregation. nih.gov | Substitution at the 9,10-positions was found to promote more compact film morphology and higher hole mobility. nih.gov |

Synthesis of Oligomeric and Polymeric Architectures Incorporating the Anthracene Moiety

Incorporating the 9,10-disubstituted anthracene moiety into oligomeric and polymeric structures is a powerful method to combine its excellent photophysical properties with the processability and film-forming capabilities of macromolecules. Various polymerization techniques have been employed to create a diverse range of anthracene-containing polymers for applications in electronics and sensor technology.

Suspension polymerization is one such technique used to synthesize porous copolymers. For example, 9,10-bis(methacryloyloxymethyl)anthracene (BMA) has been copolymerized with monomers like divinylbenzene (B73037) (DVB), ethylene (B1197577) glycol dimethacrylate (EGDMA), and trimethylpropane trimethacrylate (TRIM). mdpi.comnih.gov This method produces regular polymeric microspheres whose porosity and specific surface area can be controlled by the choice of co-monomer and porogenic solvent. mdpi.comnih.gov These porous polymers exhibit good thermal stability and fluorescence under UV light, making them suitable as precursors for thermally resistant sensors. mdpi.comnih.gov

Metal-catalyzed cross-coupling reactions are central to the synthesis of conjugated polymers incorporating the anthracene core. The Suzuki polycondensation reaction, a palladium-catalyzed method, has been successfully used to create light-emitting fluorene (B118485) copolymers that contain dicyano-substituted stilbene (B7821643) or phenanthrene (B1679779) units. mdpi.com This approach allows for fine-tuning of the polymer's electro-optical properties by controlling the composition of the polymer backbone. mdpi.com Similarly, the Ullmann coupling, which uses a less expensive copper catalyst, has been employed to synthesize a series of anthracene-based polyfluorenes containing alkyl-substituted 9,10-diphenylanthracene moieties. researchgate.net

Furthermore, Sonogashira coupling reactions provide a route to synthesize polymers and oligomers with phenylethynyl-anthracene units. This method involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. kyushu-u.ac.jp For instance, 9-bromo-10-(diphenylphosphoryl)anthracene can be coupled with various terminal arylacetylenes to produce a range of donor-acceptor type structures. kyushu-u.ac.jp This modular approach is valuable for systematically studying structure-property relationships in these functional materials.

| Polymer/Oligomer Type | Synthetic Method | Monomers / Precursors | Key Properties/Findings |

| Porous Copolymers | Suspension Polymerization | 9,10-bis(methacryloyloxymethyl)anthracene (BMA) with DVB, EGDMA, or TRIM. mdpi.comnih.gov | Produces thermally stable, fluorescent microspheres with specific surface areas ranging from 134–472 m²/g. mdpi.comnih.gov |

| Anthracene-based Polyfluorenes | Ullmann Coupling | Alkyl-substituted 9,10-diphenylanthracene and hydrazone-substituted fluorene moieties. researchgate.net | An alternative to more expensive palladium-catalyzed methods for creating light-emitting polymers. researchgate.net |

| Light-Emitting Fluorene Copolymers | Suzuki Polycondensation | 9,9-dioctylfluorene, dicyano-stilbene/phenanthrene derivatives. mdpi.com | Allows for significant energy transfer from fluorene segments to the anthracene-like units, tuning the emission color. mdpi.com |

| 9,10-disubstituted Anthracene Derivatives | Sonogashira Coupling | 9-bromo-10-(diphenylphosphoryl)anthracene and terminal arylacetylenes. kyushu-u.ac.jp | Enables quantitative synthesis of derivatives with tunable electronic and photophysical properties. kyushu-u.ac.jp |

Advanced Structural Elucidation and Molecular Conformation Studies

Single Crystal X-ray Diffractometry

The solid-state packing of 9,10-disubstituted anthracene (B1667546) derivatives is governed by a network of non-covalent interactions. While strong π–π stacking is often hindered in these bulky molecules, other weak forces like C–H···π interactions play a significant role in stabilizing the crystal structure.

In related 9,10-distyrylanthracene (B86952) derivatives, molecules are known to form strong supramolecular interactions that lead to rigid molecules and relatively tight packing. For instance, C–H···π hydrogen bonds can enable molecules to accumulate closely even when the intermolecular distance between the anthracene cores is large. polymer.cn These interactions often occur between the phenyl rings and the central anthracene core. polymer.cn

For example, in the crystal structure of anti-9,10-di(1-naphthyl)anthracene, a related compound, the crystal structure is stabilized by weak intermolecular C–H···N and C–H···π interactions. nih.gov The study of various 9,10-anthracene derivatives reveals that C–H···π interactions between pendent substituent groups and the anthracene cores of adjacent molecules are a recurring motif. researchgate.net In some cases, slipped π-stacks are observed, with distinct distances between the centroids of neighboring molecules. researchgate.net The packing can result in a "zigzag motif" in one layer or molecular columns along a specific crystal axis. polymer.cn

Table 1: Examples of Intermolecular Interaction Geometries in Anthracene Derivatives

| Interaction Type | Donor-Acceptor Groups | Distance (H···A) | Angle (D-H···A) | Source |

|---|---|---|---|---|

| C–H···π | Phenyl C-H ··· Anthracene Ring | 3.03 Å | 141.7° | polymer.cn |

| C–H···π | Phenyl C-H ··· Anthracene Ring | 3.26 Å | 147.1° | polymer.cn |

| C–H···π | Naphthyl C-H ··· Naphthyl Ring Centroid | 2.86 Å | 138° | nih.gov |

This data is from related anthracene derivatives to illustrate typical interaction geometries.

Due to significant steric hindrance between the bulky 2,2-diphenylvinyl substituents and the anthracene core, the molecule adopts a highly nonplanar, twisted conformation. This distortion from planarity is a key characteristic of many 9,10-disubstituted anthracenes. The phenyl groups and the anthracene moiety are twisted out of plane, creating what is often described as a "butterfly-like" structure. researchgate.net

This twisted conformation is crucial for its photophysical properties, particularly its tendency to exhibit aggregation-induced emission (AIE). In solution, the different parts of the molecule can undergo intramolecular torsion, a non-radiative decay pathway that quenches fluorescence. polymer.cn However, in the aggregated or crystalline state, these intramolecular rotations are restricted by the rigid environment and intermolecular interactions. polymer.cn This restriction of intramolecular motion blocks the non-radiative decay channels, forcing the molecule to release its energy via fluorescence, leading to intense emission in the solid state. polymer.cn

The degree of this structural distortion can be quantified by the dihedral angle between the planes of the substituents and the central anthracene ring. For instance, in the related compound 9,10-diphenylanthracene (B110198), the dihedral angle between the phenyl and anthracene groups is reported to be between 66.18° and 67.5°. mdpi.com In anti-9,10-di(1'-naphthyl)anthracene, the dihedral angle between the anthracene and naphthyl mean planes is a significant 83.96°. nih.gov These large torsion angles are a direct consequence of steric hindrance and are fundamental to the molecule's butterfly shape and its AIE properties. polymer.cn

Growing large, high-quality single crystals is essential for definitive structural analysis and for applications in optoelectronics. The Bridgman method, a melt-growth technique, has been successfully employed for growing large single crystals of related compounds like 9,10-diphenylanthracene (DPA). researchgate.net In this method, the material is melted in a sealed ampoule which is then slowly lowered through a temperature gradient. Crystallization begins at the cooler tip and progresses through the melt as the ampoule moves. This technique is valued for its simplicity and effectiveness in producing large crystals. researchgate.net

Another common approach is the solution growth technique, where crystals are grown by slowly evaporating a solvent from a saturated solution. For DPA, various organic solvents such as toluene (B28343) and xylene have been used to obtain high-quality crystals. researchgate.net The choice of solvent and growth method can sometimes lead to different crystal polymorphs with distinct molecular packing and physical properties. mdpi.com

Microcrystal Electron Diffraction for Polymorph Characterization

Polymorphism, the ability of a compound to exist in more than one crystalline form, is common in complex organic molecules. Different polymorphs can have distinct physical properties, including fluorescence and charge transport characteristics. While single-crystal X-ray diffraction is the gold standard, it requires relatively large crystals that can be difficult to grow.

Microcrystal electron diffraction (MicroED), specifically three-dimensional electron diffraction (3D ED), has emerged as a powerful tool for determining the crystal structures of sub-micron sized crystals. This technique is invaluable for characterizing polymorphs that only form very small crystals. For example, the structure of a complex hybrid iodoplumbate incorporating a large, conjugated anthracene-based cation was successfully determined using 3D electron diffraction, with the resulting model being refined against powder X-ray diffraction data. semanticscholar.org This demonstrates the capability of electron diffraction techniques to elucidate the structures of novel materials containing large anthracene cores, making it a suitable method for characterizing potential polymorphs of 9,10-Bis(2,2-diphenylvinyl)anthracene.

Spectroscopic Characterization (NMR, HRMS) for Structural Confirmation

Before proceeding to advanced crystallographic studies, the molecular structure of a synthesized compound must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are standard techniques for this purpose.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For related compounds like 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) bromide, the proton signals for the anthracene core appear as characteristic multiplets, while other signals correspond to the protons on the substituent groups. mdpi.com The chemical shifts and coupling patterns allow for the complete assignment of the molecular structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. For this compound, the expected molecular formula is C₄₂H₃₀. nih.gov HRMS would be used to confirm this formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million), thus verifying the elemental composition of the synthesized molecule.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | BDPVA |

| 9,10-diphenylanthracene | DPA |

| anti-9,10-di(1-naphthyl)anthracene | - |

| 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) bromide | - |

| 9,10-distyrylanthracene | DSA |

Electronic Structure and Frontier Molecular Orbital Theory

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Precise determination of the HOMO and LUMO energy levels is critical for understanding the electronic properties of 9,10-Bis(2,2-diphenylvinyl)anthracene. While specific experimental values for this exact compound are not extensively documented in publicly available literature, the energy levels can be estimated based on studies of closely related 9,10-disubstituted anthracene (B1667546) derivatives. For instance, functionalization at the 9 and 10 positions of the anthracene core with various phenyl derivatives has been shown to result in HOMO levels around -5.59 eV to -5.73 eV. These values are typically determined experimentally using techniques such as cyclic voltammetry (CV). The LUMO levels are subsequently estimated by adding the optical bandgap, derived from the onset of the UV-Vis absorption spectrum, to the HOMO energy level. For many anthracene derivatives, this results in LUMO levels in the range of -2.6 eV to -2.8 eV.

It is important to note that the specific nature of the 2,2-diphenylvinyl substituents in this compound will influence the precise energy levels. The bulky and electronically active diphenylvinyl groups are expected to modulate the electron density of the anthracene core, thereby affecting the HOMO and LUMO energies.

| Property | Estimated Energy Range (eV) |

| HOMO | -5.59 to -5.73 |

| LUMO | -2.60 to -2.80 |

Theoretical Computational Chemistry Approaches

To complement experimental findings and to provide deeper insights into the electronic structure, theoretical computational methods are indispensable. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for modeling the geometric and electronic properties of complex organic molecules like this compound.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Levels

DFT calculations are widely employed to predict the ground-state geometry and frontier orbital energy levels of organic molecules. For anthracene derivatives, functional and basis sets such as B3LYP/6-31G(d) are commonly used to achieve a balance between computational cost and accuracy. These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

For 9,10-disubstituted anthracenes, DFT calculations have shown that the HOMO is often localized on the electron-rich anthracene core, while the LUMO distribution can be influenced by the nature of the substituents. In the case of this compound, the extensive π-conjugation provided by the diphenylvinyl groups is expected to lead to a delocalization of both the HOMO and LUMO across the entire molecule, which would contribute to a smaller HOMO-LUMO gap and enhanced charge transport properties.

Time-Dependent Density Functional Theory (TD-DFT) Calculations for Excited State Properties

TD-DFT is the workhorse for investigating the electronic excited states of molecules. This method is used to calculate the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and to understand the nature of the electronic transitions.

For molecules with potential for intramolecular charge transfer, TD-DFT can elucidate the character of the excited states, distinguishing between locally excited (LE) states and charge-transfer (CT) states. For this compound, TD-DFT calculations would be crucial to predict its absorption spectrum and to understand how the diphenylvinyl substituents participate in the electronic transitions. The calculations would likely reveal low-energy transitions with significant HOMO-to-LUMO character, corresponding to the π-π* transitions typical for conjugated aromatic systems.

Intramolecular Charge Transfer (ICT) Characteristics and Electronic Coupling Strengths

The molecular architecture of this compound, featuring an electron-donating anthracene core and potentially electron-accepting or -modulating diphenylvinyl substituents, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation.

The electronic coupling between the anthracene core and the diphenylvinyl substituents is a key parameter governing the efficiency of any potential ICT process. In related donor-acceptor systems based on anthracene, the degree of electronic coupling has been shown to influence the photophysical properties significantly. A strong electronic coupling facilitates efficient charge separation and can lead to the formation of a charge-transfer excited state. The investigation of solvatochromism, where the emission wavelength shifts with solvent polarity, is a common experimental technique to probe the ICT character of a molecule. While specific studies on this compound are lacking, related systems have demonstrated that the extent of ICT and the electronic coupling strength are highly sensitive to the molecular geometry and the electronic nature of the substituents.

Excited State Photophysics and Dynamics of 9,10 Bis 2,2 Diphenylvinyl Anthracene

Nature of Singlet (S1) and Triplet (T1) Excited States

Upon absorption of light, molecules like BDPVA are promoted from their ground state (S0) to an excited singlet state (S1). The characteristics of these excited states are crucial for determining the material's luminescent properties.

The S1 state in 9,10-disubstituted anthracenes is typically a bright, emissive state responsible for their characteristic blue fluorescence. researchgate.netresearchgate.net In derivatives like BPEA, the S1 state possesses a large transition dipole moment, leading to short natural radiative lifetimes in the range of 2.5–4.4 nanoseconds. nih.gov Transient absorption spectroscopy on BPEA reveals S1 excited-state absorption (ESA) features, which are indicative of transitions from the S1 state to higher singlet states (Sn). chemrxiv.org

The T1 state is the lowest-energy triplet excited state. In many anthracene (B1667546) derivatives, the energy of the T1 state is approximately half that of the S1 state. nih.gov For instance, BPEA in the solid state exhibits an S1 energy of about 2.40 eV and a T1 energy of around 1.11 eV. chemrxiv.org Density functional theory (DFT) calculations on DPA and its variants place the T1 energy level at approximately 1.65 eV. mdpi.com The T1 state is typically non-emissive (or very weakly emissive) at room temperature and has a much longer lifetime than the S1 state. It can be populated through intersystem crossing (ISC) from the S1 state or via other mechanisms like triplet-triplet annihilation. mdpi.comrsc.org The energy gap and the coupling between the S1 and T1 states are critical factors that dictate the efficiency of ISC. rsc.org

Table 1: Excited State Energies of Related Anthracene Compounds

| Compound | S1 Energy (eV) | T1 Energy (eV) | Source(s) |

|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA) | ~2.40 | ~1.11 - 1.3 | chemrxiv.orgnih.gov |

Exciton (B1674681) Dynamics and Diffusion Processes

In the solid state, the excited states are often delocalized over multiple molecules and are referred to as excitons. The movement and interaction of these excitons are fundamental to the performance of organic semiconductor devices.

Singlet exciton diffusion is the process by which an excited state migrates from one molecule to another within the material. This process is highly dependent on molecular packing and intermolecular electronic coupling. researchgate.net In studies of DPA nanoaggregates, the singlet exciton diffusion coefficient was found to be almost an order of magnitude slower than in nanoaggregates of unsubstituted anthracene. researchgate.netrsc.org This reduced diffusion rate is attributed to the molecular structure of DPA, where the phenyl rings at the 9 and 10 positions are oriented nearly perpendicular to the anthracene core. researchgate.netrsc.org This perpendicular arrangement increases the intermolecular distance between adjacent anthracene cores, thereby impeding the rate of exciton hopping. researchgate.netrsc.org It is expected that the bulky 2,2-diphenylvinyl substituents in BDPVA would create similar or even greater steric hindrance, influencing its exciton diffusion properties. However, in more ordered structures like thin films and crystals, the molecular packing can become more favorable, facilitating significantly faster singlet exciton diffusion. researchgate.netresearchgate.net

When the concentration of excitons is high, typically under intense laser excitation, two singlet excitons can interact in a process known as exciton-exciton annihilation (or singlet-singlet annihilation). This interaction results in the non-radiative decay of one exciton, often leading to one higher-energy exciton that quickly relaxes back to the S1 state, effectively losing one of the initial excitons to heat. This process introduces an additional, intensity-dependent decay pathway for the excited state population, causing the observed fluorescence to decay more rapidly at higher excitation fluences. researchgate.netrsc.org The kinetics of this annihilation process are often diffusion-controlled, meaning the rate is limited by the ability of excitons to diffuse through the material and encounter each other. researchgate.net Analysis of these annihilation kinetics is a key method used to probe and quantify singlet exciton diffusion. chemrxiv.orgrsc.org

While anthracene derivatives like DPA show strong blue fluorescence as isolated molecules in solution, their behavior in the solid state (e.g., nanoaggregates, thin films, and crystals) is more complex. researchgate.netrsc.org In these aggregated forms, in addition to the typical excitonic emission (blue), a new, red-shifted, and broad emission band often appears. researchgate.netrsc.org This new band is attributed to the formation of an "excimer," which is an excited-state dimer formed between an excited molecule and an adjacent ground-state molecule.

Intersystem Crossing (ISC) Pathways and Efficiencies

Intersystem crossing (ISC) is a photophysical process involving a spin-forbidden transition from a singlet excited state to a triplet state (e.g., S1 → T1). For many simple aromatic hydrocarbons, this process is relatively inefficient. For BPEA, single-molecule spectroscopy has revealed extremely low ISC quantum yields, on the order of 10⁻⁵ to 10⁻⁴. rsc.org This low efficiency is rationalized by the large energy gap between the relevant excited states. rsc.org However, specific molecular designs can dramatically enhance ISC efficiency.

A particularly effective mechanism for enhancing ISC in donor-acceptor molecules is Spin-Orbit Charge-Transfer Intersystem Crossing (SOCT-ISC). nih.govresearchgate.netnih.gov This process can lead to high triplet yields even in the absence of heavy atoms, which are traditionally used to promote ISC. The SOCT-ISC mechanism is highly dependent on the molecular geometry. nih.govunipg.it

In compact donor-acceptor dyads, a charge-transfer (CT) state can be formed upon photoexcitation. If the donor and acceptor moieties are arranged in a nearly orthogonal geometry, the transition from the singlet CT state (¹CT) to a triplet state (³T) can be extremely rapid and efficient. nih.govnih.gov This is because the charge recombination process involves a significant change in orbital angular momentum, which couples with the electron's spin angular momentum, thereby facilitating the spin-flip required for intersystem crossing. researchgate.netresearchgate.net Studies on perylenebisimide-anthracene (PBI-AN) and anthracene-naphthalimide (An-NI) dyads have shown that molecules with a perpendicular arrangement exhibit significantly higher ISC efficiencies (ΦΔ up to 86-92%) compared to their more co-planar counterparts. nih.govnih.gov

For 9,10-Bis(2,2-diphenylvinyl)anthracene, the vinyl linkages and bulky phenyl groups cause a significant twist relative to the central anthracene core. This inherent orthogonal geometry between the anthracene unit (acting as a potential donor or acceptor) and the diphenylvinyl substituents (the other component) could create conditions favorable for the SOCT-ISC mechanism, potentially leading to a higher triplet yield than would be expected for a simple planar aromatic system.

Table 2: Intersystem Crossing (ISC) Data for Anthracene-Based Dyads

| System | Geometry | ISC Quantum Yield (ΦΔ) | Triplet Lifetime (τT) | Source(s) |

|---|---|---|---|---|

| PBI-9-AN | Orthogonal | 86% | 139 µs | nih.gov |

| PBI-2-AN | Co-planar | 57% | - | nih.gov |

| An-NI (direct) | Perpendicular (81°) | 92% | 438 µs | nih.gov |

Role of Energy Gap and Vibrational Relaxation in ISC

For the closely related compound 9,10-bis(phenylethynyl)anthracene (BPEA) , single-molecule spectroscopy has shown extremely low ISC yields (on the order of 10⁻⁵ to 10⁻⁴). This inefficiency was theoretically rationalized by a large energy gap between the relevant singlet and triplet states. Given that this compound is also known for its high fluorescence efficiency, it can be inferred that its electronic structure similarly disfavors intersystem crossing in favor of radiative decay (fluorescence). The flexible diphenylvinyl substituents, compared to the more rigid phenylethynyl groups in BPEA, would introduce different vibrational modes that could influence relaxation pathways, but specific studies on this aspect for BDPVA are lacking.

Singlet Fission (SF) Phenomena and Triplet Formation Mechanisms

Singlet fission is a process where a singlet exciton converts into two triplet excitons. This phenomenon is highly dependent on molecular packing in the solid state and specific energetic criteria.

For singlet fission to be efficient, the energy of the lowest singlet excited state (E(S₁)) must be approximately twice the energy of the lowest triplet excited state (E(T₁)), or slightly greater (E(S₁) ≥ 2E(T₁)). There is a significant lack of precise measurements for the triplet state energy of this compound in the scientific literature. However, some studies into its application in organic light-emitting transistors mention that its desirable fluorescent properties are attributed to a lack of singlet fission . researchgate.netresearchgate.net This strongly suggests that the compound does not meet the energetic requirement for this process, and that E(S₁) < 2E(T₁).

This stands in contrast to the aforementioned 9,10-bis(phenylethynyl)anthracene (BPEA) , where efficient singlet fission has been observed in polycrystalline thin films. For BPEA, the energies have been measured in the solid state to be E(S₁) = 2.40 eV and E(T₁) = 1.11 eV, which satisfies the energetic condition (2.40 eV ≈ 2 x 1.11 eV). researchgate.net The structural difference between a vinyl and an ethynyl (B1212043) linker is sufficient to alter the electronic energy levels to an extent that it "turns off" the singlet fission channel in this compound.

The formation of triplet states through the recombination of a charge-separated state is another key pathway, particularly in molecular aggregates or dimers in polar environments. This process involves the formation of a singlet charge-separated state (¹CSS) which then undergoes intersystem crossing to a triplet charge-separated state (³CSS), followed by recombination to the local triplet state (T₁).

There are no specific studies detailing this mechanism for this compound. Research on dimers and trimers of BPEA has shown that in polar solvents, triplet states are indeed formed through charge recombination following a symmetry-breaking charge separation. chalmers.seacs.org This pathway was found to effectively outcompete singlet fission under those specific conditions. While the butterfly-like structure of this compound is known to induce a unique "cross-dipole" stacking arrangement in crystals, how this specific packing influences the potential for charge separation and subsequent recombination to form triplets has not been investigated. researchgate.netresearchgate.netacs.org

Data Tables

Due to the lack of specific quantitative data for this compound in the requested areas, a data table cannot be generated for this compound. However, for comparative purposes, the well-documented properties of the related compound 9,10-bis(phenylethynyl)anthracene (BPEA) are provided below.

Table 1: Photophysical Properties of BPEA (Solid State) This data pertains to 9,10-bis(phenylethynyl)anthracene (BPEA), not the subject compound.

| Property | Value | Reference |

|---|---|---|

| Singlet Energy (E(S₁)) | 2.40 eV | researchgate.net |

| Triplet Energy (E(T₁)) | 1.11 eV | researchgate.net |

| Singlet Fission Condition | Met (E(S₁) ≈ 2E(T₁)) | researchgate.net |

| Singlet Fission Rate (k_SF) | (109 ± 4 ps)⁻¹ (C2/c polymorph) | researchgate.net |

| (490 ± 10 ps)⁻¹ (Pbcn polymorph) | researchgate.net | |

| Intersystem Crossing (ISC) Yield | ~10⁻⁵ – 10⁻⁴ |

Luminescence Phenomena and Emission Mechanisms

Fluorescence Emission Characteristics

The fluorescence of 9,10-Bis(2,2-diphenylvinyl)anthracene is highly sensitive to its physical state. In dilute solutions, the molecule exhibits weak emission, a characteristic common to many luminogens that possess freely rotating components. However, its emission properties change dramatically upon aggregation or in the solid state.

In dilute solutions where the molecules are isolated, the initial photoexcitation promotes the molecule to a locally excited (LE) state. This state is primarily localized on the anthracene (B1667546) core, which is the principal chromophore. However, the emission from this LE state is often inefficient. For many related 9,10-disubstituted anthracene derivatives, the presence of rotatable substituents, such as the diphenylvinyl groups, provides efficient non-radiative decay pathways. polymer.cnacs.org The free rotation of these peripheral groups around the single bonds connecting them to the anthracene core dissipates the absorbed energy as heat, thus quenching the fluorescence. polymer.cn Consequently, the fluorescence quantum yield in the solution state is typically very low. Some studies on anthracene-o-carborane dyads have also described dual emissions in solution, originating from both the LE state and a charge-transfer state. nih.gov

While the primary chromophore is the anthracene unit, the diphenylvinyl substituents can engage in electronic communication with the core, leading to the possibility of intramolecular charge-transfer (CT) states. In molecules with a donor-π-acceptor or donor-π-donor structure, photoexcitation can lead to a transfer of electron density from a donor part of the molecule to an acceptor part. mdpi.com For some anthracene derivatives, a weak and broad absorption band at longer wavelengths suggests the formation of a CT state. mdpi.comrsc.org The emission from such a CT state is often sensitive to the polarity of the solvent, a phenomenon known as solvatofluorochromism. As solvent polarity increases, the excited CT state is stabilized, typically resulting in a red-shift of the emission wavelength. However, for some highly twisted systems, such as certain 9,10-bis(diarylamino)anthracenes, the CT character can be weak due to the orthogonal arrangement of the donor and π-core units, resulting in low fluorescence quantum yields. mdpi.com In the case of an anthracene-o-carborane dyad, it was proposed that one of the dual emission bands observed in solution could be attributed to a twisted intramolecular charge transfer (TICT) state. nih.gov

The fluorescence quantum yield (ΦF) of this compound and its analogs is governed by the competition between radiative (fluorescence) and non-radiative decay pathways.

In Solution: The primary factor leading to low ΦF in solution is the free intramolecular rotation of the diphenylvinyl substituents. polymer.cnacs.org This rotational motion provides an efficient channel for the non-radiative decay of the excited state energy, effectively quenching fluorescence. The viscosity of the solvent can influence this process; in more viscous solvents, the rotational motion is somewhat hindered, which can lead to a slight increase in ΦF. iitkgp.ac.in

In the Solid State: In the solid or aggregated state, the ΦF is dramatically enhanced. This increase is primarily due to the restriction of intramolecular rotation (RIR). acs.org When molecules are packed closely together in a crystal or aggregate, the steric hindrance from neighboring molecules physically locks the diphenylvinyl groups, blocking the non-radiative decay channel. polymer.cn This forces the excited state to decay radiatively, resulting in a high fluorescence quantum yield. The specific molecular packing and the presence of intermolecular interactions, such as C–H···π bonds, are crucial for rigidly holding the molecular conformation and preventing fluorescence quenching. polymer.cnresearchgate.net The absence of strong π-π stacking between the anthracene cores, often prevented by the bulky, twisted substituents, is also beneficial as it mitigates aggregation-caused quenching (ACQ), a common issue in many planar aromatic dyes. mdpi.comnih.govbeilstein-journals.org

The following table summarizes the fluorescence quantum yield (ΦF) for a related compound, 9,10-di((E)-styryl)anthracene (DSA), which demonstrates the typical AIE effect.

| Compound | State/Solvent | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| 9,10-di((E)-styryl)anthracene (DSA) | THF Solution | 0.4% | acs.org |

| 9,10-di((E)-styryl)anthracene (DSA) | Crystal | 50.8% | acs.org |

Aggregation-Induced Emission (AIE) Enhancement

This compound is a classic example of a molecule exhibiting Aggregation-Induced Emission (AIE). This term describes the phenomenon where a molecule that is non-emissive or weakly emissive when dissolved as individual molecules becomes highly luminescent upon aggregation. acs.orgrsc.org For these molecules, the aggregate state is the "on" state for fluorescence, while the solution state is "off." This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished upon aggregation. rsc.org

The dominant mechanism responsible for the AIE phenomenon in this compound and its derivatives is the Restriction of Intramolecular Rotation (RIR). polymer.cnacs.org

In Dilute Solution: The diphenylvinyl groups attached to the anthracene core at the 9 and 10 positions are free to rotate. Upon photoexcitation, the molecule can dissipate the exciton (B1674681) energy through these rotational motions, a highly efficient non-radiative decay pathway. This leads to very weak fluorescence. polymer.cn

In the Aggregated State: When the molecules aggregate, either in a poorly-solvating solvent mixture or in the solid crystalline/amorphous state, their movement is physically constrained. The steric hindrance imposed by neighboring molecules prevents the free rotation of the diphenylvinyl groups. polymer.cnrsc.org By blocking this major non-radiative channel, the excited state energy is redirected into the radiative decay pathway, resulting in a dramatic enhancement of fluorescence emission. acs.orgrsc.org

This mechanism has been consistently identified in various distyrylanthracene derivatives and other AIE-active molecules with similar rotatable peripheral groups. polymer.cnresearchgate.netrsc.org

The enhancement of emission in the solid state is directly linked to the specific three-dimensional arrangement of molecules. X-ray crystallography studies on related 9,10-distyrylanthracene (B86952) derivatives reveal key structural features that facilitate AIE. polymer.cn

Twisted Conformation: Due to significant steric repulsion between the hydrogen atoms on the anthracene core and the vinyl groups, the molecules adopt a highly twisted, non-planar conformation. polymer.cnacs.org The vinyl linkages are often nearly orthogonal to the plane of the anthracene core.

Restriction by Intermolecular Interactions: In the crystal lattice, this twisted conformation is locked in place by a network of weak intermolecular interactions, primarily C–H···π bonds between the phenyl rings and the anthracene core of adjacent molecules. polymer.cnresearchgate.net These interactions act as "electrostatic glue," rigidifying the molecular structure and suppressing the rotational motions that cause non-radiative decay.

Suppression of π-π Stacking: The bulky and twisted nature of the diphenylvinyl substituents effectively prevents the planar anthracene cores of neighboring molecules from engaging in strong, co-facial π-π stacking. polymer.cnacs.org This is crucial because such stacking often leads to the formation of non-emissive excimers or other quenched states, which is a primary cause of ACQ in planar dyes.

Therefore, the ideal packing for AIE involves a structure that restricts intramolecular motion while simultaneously preventing detrimental intermolecular quenching pathways like π-π stacking. polymer.cnrsc.org

Mechanofluorochromic and Piezochromic Luminescence

Mechanofluorochromism and piezochromism refer to the phenomenon where the fluorescence characteristics of a material change in response to mechanical force or pressure. This property is of great interest for applications in pressure sensors, security papers, and data storage. While direct studies on this compound are limited, research on structurally similar anthracene derivatives provides significant insights into the potential mechanisms governing its behavior.

The luminescence of many organic fluorophores in the solid state is highly sensitive to their molecular arrangement. External stimuli like grinding or pressure can alter the intermolecular interactions, leading to changes in the emission color. This is often attributed to transitions between different physical states, such as crystalline and amorphous phases, or changes in molecular conformation that affect the extent of π-π stacking. For instance, in many 9,10-disubstituted anthracene derivatives, mechanical grinding can induce a redshift in the fluorescence spectrum, which is often reversible upon annealing or fuming with a solvent. This change is typically associated with the disruption of the crystalline packing, leading to a more disordered, amorphous state with different intermolecular interactions.

In contrast to the more common pressure-induced redshift, an anomalous blueshift in excimer fluorescence has been observed under high pressure for the closely related compound, 9-(2,2-diphenylvinyl)anthracene. mdpi.comrsc.org This phenomenon is particularly noteworthy as piezochromic materials typically exhibit a redshift due to the formation of lower-energy excimer states under increased pressure.

An excimer is a short-lived dimeric species formed between an excited molecule and a ground-state molecule. Its fluorescence is typically at a longer wavelength (lower energy) than the monomer emission. In the case of 9-(2,2-diphenylvinyl)anthracene crystals, which feature a discrete π-π stacking of anthracene dimers, the application of isotropic hydrostatic pressure leads to an unexpected blueshift of the excimer fluorescence at pressures around 5.00 GPa. mdpi.com

This unusual behavior is attributed to the antagonistic effects of two key parameters that govern the energy of the excimer state: the interplanar distance (Dπ-π) and the π-π overlap (Sπ-π) within the dimer. mdpi.com While a reduction in the interplanar distance under pressure would typically lead to a redshift, a simultaneous decrease in the π-π overlap can cause a blueshift. mdpi.com In this specific crystal structure, the initial compression up to about 5.00 GPa is dominated by the decrease in interplanar distance, resulting in a conventional redshift. However, beyond this pressure, the continued structural changes lead to a more significant decrease in the π-π overlap, which then dominates the spectral response, causing the observed blueshift. mdpi.com This finding highlights a novel approach to achieving anomalous piezochromism and provides a framework for understanding the complex pressure-dependent fluorescence of related compounds like this compound.

Table 1: Pressure-Induced Spectral Shift in an Anthracene Derivative

| Pressure Range | Observed Spectral Shift | Dominant Factor |

|---|---|---|

| < 5.00 GPa | Redshift | Reduced Interplanar Distance (Dπ-π) |

| > 5.00 GPa | Blueshift | Decreased π-π Overlap (Sπ-π) |

Note: Data is based on studies of the related compound 9-(2,2-diphenylvinyl)anthracene. mdpi.com

The response of 9,10-disubstituted anthracene derivatives to mechanical stress, such as grinding, is intimately linked to molecular motion and changes in the solid-state packing. researchgate.net For many mechanofluorochromic materials, the application of mechanical force can induce a transition from a crystalline state to a more disordered amorphous state. researchgate.netrsc.org This phase transition alters the intermolecular interactions, such as π-π stacking between the anthracene cores, which in turn modifies the photoluminescence properties. researchgate.netnih.gov

In the crystalline state, molecules are arranged in a well-ordered fashion, which can lead to a specific fluorescence emission. Upon grinding, the energy input can be sufficient to disrupt this ordered packing, allowing for molecular motions and rearrangements. This can lead to the formation of new, lower-energy excited states, such as excimers or other aggregates, resulting in a redshifted emission. The process is often reversible; for instance, annealing the ground powder can restore the original crystalline packing and, consequently, the initial fluorescence color.

The bulky 2,2-diphenylvinyl substituents on the anthracene core in this compound are expected to play a crucial role in its solid-state properties. These groups can influence the packing arrangement and hinder or facilitate specific molecular motions under mechanical stress. While detailed studies on the specific response of this compound are not widely available, the general principles observed in related systems suggest that its mechanofluorochromic behavior would be governed by the stability of its crystalline phase and the nature of the amorphous states it can access upon mechanical stimulation.

Amplified Spontaneous Emission (ASE) Properties

Amplified Spontaneous Emission (ASE) is a phenomenon observed in materials with high optical gain, where spontaneously emitted photons stimulate the emission of further photons of the same energy and direction, leading to a significant narrowing of the emission spectrum and a superlinear increase in output intensity above a certain pump energy threshold. Materials exhibiting ASE are promising candidates for use as the active medium in organic solid-state lasers.

The ASE properties of this compound have not been extensively reported in the scientific literature reviewed. However, the broader class of 9,10-disubstituted anthracene derivatives is known for high fluorescence quantum yields, a key prerequisite for efficient ASE. For instance, derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) are well-studied for their excellent photophysical properties and have been considered for organic laser applications. nih.gov

For a material to exhibit ASE, several conditions must be met:

High Photoluminescence Quantum Yield (PLQY): A significant portion of the absorbed energy must be re-emitted as photons.

High Optical Gain: The material must be able to amplify light effectively.

Low Optical Losses: Losses due to absorption, scattering, and triplet-triplet annihilation should be minimized.

While specific ASE data for this compound is not available, its high solid-state fluorescence quantum efficiency, as suggested by related patent literature for similar compounds, indicates its potential as a gain medium. nih.gov The bulky diphenylvinyl groups may also help to suppress intermolecular quenching in the solid state, which is beneficial for maintaining a high PLQY at the concentrations required for ASE. Further research into the thin-film photophysics and optical gain characteristics of this compound is necessary to fully evaluate its potential for ASE-based applications.

Charge Transport Mechanisms and Carrier Dynamics

Investigation of Hole and Electron Transport Mobilities in Organic Matrices

The efficiency of organic electronic devices is intrinsically linked to the charge carrier mobility of the active materials. For anthracene (B1667546) derivatives, both hole and electron transport capabilities have been investigated, revealing that these materials can exhibit a wide range of behaviors from unipolar to ambipolar transport depending on their specific molecular structure and solid-state arrangement.

Theoretical and experimental studies have provided insight into the mobilities of various anthracene compounds. For instance, density functional theory (DFT) calculations on derivatives such as 9,10-bis((E)-2-(pyrid-n-yl)vinyl)anthracene (BPnVA) show a significant difference between hole and electron mobilities, with hole mobilities being orders of magnitude higher. epa.gov In the case of 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene (BP2VA), the β-crystalline polymorph was found to have the highest charge carrier mobility, with a calculated hole mobility of 0.988 cm² V⁻¹ s⁻¹ and an electron mobility of 0.053 cm² V⁻¹ s⁻¹. rsc.org The linkage position on the pyridine (B92270) ring also plays a crucial role, with the hole mobility of the BP4VA variant reaching as high as approximately 1 cm²/(V·s). epa.gov

Other substitutions on the anthracene core yield different transport characteristics. Some non-symmetrically substituted anthracene derivatives have demonstrated very high hole drift mobilities, reaching up to 10⁻² cm²/Vs in solution-processed neat films. researchgate.net In contrast, t-butylated 9,10-di(2-naphthyl)anthracene (ADN) compounds are found to be ambipolar, with both electron and hole mobilities measured in the range of 1–4 × 10⁻⁷ cm² V⁻¹ s⁻¹ at electric fields between 0.5 and 0.8 MV/cm. capes.gov.br

The following table summarizes reported charge transport mobilities for several anthracene derivatives, illustrating the diversity of transport properties within this class of materials.

| Compound | Matrix/Phase | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| β-BP2VA | Crystalline Polymorph | 0.988 | 0.053 | rsc.org |

| BP4VA | Crystalline | ~1.0 | Lower than hole mobility | epa.gov |

| Non-symmetric 2,9,10-arylanthracenes | Neat Film (Solution-processed) | Up to 10⁻² | Not specified | researchgate.net |

| DPPVAnt | Amorphous | 0.49 | Not specified | pku.edu.cn |

| DTAnt | Amorphous | 0.069 | 0.060 | pku.edu.cn |

| DHTAnt | Amorphous | Not specified | 0.12 | pku.edu.cn |

| ADN Compounds | Amorphous | 1-4 × 10⁻⁷ | 1-4 × 10⁻⁷ | capes.gov.br |

Influence of Molecular Structure, Substituents, and Packing on Charge Transport Properties

The charge transport properties of anthracene derivatives are not solely a function of the intrinsic properties of a single molecule but are profoundly influenced by the collective effects of molecular structure, the nature and position of substituents, and the intermolecular arrangement (packing) in the solid state.

Molecular Structure and Substituents: The strategic addition of substituents to the anthracene core can dramatically alter charge transport. Non-symmetrical substitution with aryl groups has been shown to be an effective strategy for enhancing charge transport. researchgate.net For example, attaching hole-transporting moieties like 9H-carbazole or electron-transporting units such as 2-phenyl-1,3,4-oxadiazole (B1361358) can tailor the final transport characteristics. researchgate.net However, increasing the steric hindrance through bulky substituents, such as t-butyl groups on 9,10-di(2-naphthyl)anthracene (ADN), can lead to a progressive decrease in carrier mobility. capes.gov.br This reduction is attributed to a decrease in the charge-transfer integral, or the electronic wavefunction overlap between adjacent molecules, which is critical for efficient charge hopping. capes.gov.br

Molecular Packing: The way molecules arrange themselves in a crystal lattice or an amorphous film is a critical determinant of bulk charge mobility. Theoretical studies on 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene (BP2VA) have demonstrated that charge carrier mobilities are strongly dependent on the crystalline polymorph (α, β, and γ forms). rsc.org This highlights that beyond the design of the individual molecule, controlling the molecular packing in the solid state is essential for achieving high charge mobility. rsc.org Similarly, investigations into anthracene derivatives with aryl groups at the 2,6-positions show that these substituents can promote stable "herringbone" stacking motifs, which facilitate more isotropic two-dimensional charge transport. rsc.org

Triplet–Triplet Annihilation (TTA) Processes and Their Contributions to Emission

Triplet-triplet annihilation (TTA) is a photophysical process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and one in the ground state. This "upconversion" process allows for the generation of higher-energy (bluer) light from lower-energy triplet excitons and is a key mechanism for enhancing the efficiency of fluorescent organic light-emitting diodes (OLEDs). Anthracene derivatives, including 9,10-disubstituted variants, are frequently used as TTA-exhibiting emitters due to their favorable energy level alignment. researchgate.net

The efficiency of TTA-based delayed fluorescence can be enhanced through two primary methods. researchgate.net First, by increasing the rate of intersystem crossing (ISC) from the singlet to the triplet manifold, the population of triplet excitons available for annihilation is increased. researchgate.net This can be achieved in more conjugated compounds where the first excited singlet state (S₁) and the second triplet state (T₂) are in close resonance. researchgate.net Second, optimizing the triplet diffusion regime within the material's film can significantly enhance the annihilation rate. researchgate.net

The molecular structure, particularly the presence of bulky substituents, has a decisive impact on the TTA rate. Steric hindrance can impede the necessary close approach of two triplet-state molecules, thereby affecting the annihilation process. mdpi.com The choice of solvent or host matrix also influences TTA efficiency, with studies showing different kinetic rates and quenching effects in solvents like toluene (B28343) versus THF. ubc.ca

Exciton (B1674681)–Charge Carrier Interactions and Recombination Kinetics

The interplay between excitons (bound electron-hole pairs) and free charge carriers (holes and electrons) is a critical aspect of the carrier dynamics in organic semiconductors. These interactions can lead to various phenomena, including current enhancement, exciton quenching, and alternative recombination pathways.

In crystalline anthracene, a significant portion of photo-enhanced current has been shown to arise from the interaction between triplet excitons and trapped charge carriers. capes.gov.br This process, known as triplet-exciton–charge-carrier annihilation, can lead to the detrapping of a charge carrier, thereby increasing conductivity. capes.gov.br

The kinetics of recombination can also dictate the formation pathways of excited states. A study on a 9,10-bis(phenylethynyl)anthracene (B116448) dimer and trimer revealed that the formation of triplet excited states in polar solvents is not a result of singlet fission (one singlet exciton splitting into two triplets) but rather occurs through charge recombination. nih.gov This process involves an initial symmetry-breaking charge separation to form a charge-transfer state, which subsequently recombines to form a triplet exciton. nih.gov This highlights that charge separation and recombination are key kinetic steps that can precede and facilitate the generation of the triplet excitons necessary for processes like TTA.

Photostability and Degradation Pathways of Anthracene Derivatives

Intrinsic Photostability Assessment of 9,10-Bis(2,2-diphenylvinyl)anthracene

The intrinsic photostability of an anthracene (B1667546) derivative is fundamentally linked to its molecular structure. The substitution at the 9 and 10 positions of the anthracene core plays a pivotal role in determining its photophysical properties and stability. rsc.orgnih.govmdpi.com For instance, unsubstituted anthracene has a fluorescence quantum yield of about 30%, with a significant portion of excited molecules undergoing intersystem crossing to the triplet state, a pathway that can lead to degradation. rsc.org Introducing bulky substituents at the 9 and 10 positions, such as in 9,10-diphenylanthracene (B110198) (DPA), can drastically decrease the efficiency of intersystem crossing, leading to higher fluorescence quantum yields and improved photostability. researchgate.net

This compound is a notable example of a 9,10-disubstituted anthracene. This compound is known for its Aggregation-Induced Emission (AIE) properties, where it is weakly fluorescent in dilute solutions but becomes highly emissive in the aggregated state or solid form. rsc.org This phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and enhances radiative emission. nih.gov The RIR mechanism also contributes to the photostability of AIE-active compounds, as the rigidified structure is less prone to undergo photochemical reactions that are often initiated from excited state conformational changes. nih.gov

While specific quantitative data on the photodegradation quantum yield of this compound is not extensively reported in the literature, studies on similar 9,10-distyrylanthracene (B86952) derivatives provide valuable insights. These compounds are known to exhibit AIE and have been investigated for their applications in optoelectronic devices, which require good photostability. rsc.org The bulky 2,2-diphenylvinyl groups in this compound are expected to provide significant steric hindrance around the anthracene core, which can inhibit certain degradation pathways such as the [4+4] photodimerization that is common for unsubstituted anthracene. researchgate.net

The photostability of anthracene derivatives can be assessed by monitoring the decrease in their absorption or fluorescence intensity over time upon continuous irradiation. For example, a comparative study on 9,10-bis(perfluorobenzyl)anthracene showed significantly improved photostability compared to the parent anthracene molecule. plos.org While direct comparative data for this compound is scarce, its AIE characteristics suggest a higher intrinsic photostability in the solid state compared to its solution phase.

Influence of Environmental Factors on Photobleaching (e.g., Oxygen)

Environmental factors, particularly the presence of molecular oxygen, can significantly accelerate the photobleaching of anthracene derivatives. The primary mechanism of oxygen-induced degradation involves the formation of singlet oxygen (¹O₂). Upon photoexcitation, the anthracene derivative can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen. nih.govplos.org This singlet oxygen can then react with the anthracene core, typically through a [4+2] cycloaddition reaction, to form an endoperoxide. nih.govplos.orgnih.gov This endoperoxide is often unstable and can undergo further reactions, leading to the irreversible degradation of the fluorophore.

The susceptibility of an anthracene derivative to oxygen-mediated photobleaching is influenced by its triplet state properties. A higher triplet quantum yield and a longer triplet lifetime increase the probability of energy transfer to oxygen. For many 9,10-disubstituted anthracenes, the introduction of bulky groups can reduce the rate of intersystem crossing to the triplet state, thereby indirectly improving their photostability in the presence of oxygen. researchgate.net

Studies on 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), a structurally related compound, have shown that the presence of oxygen considerably degrades its photostability. rsc.org In deoxygenated conditions, BPEA exhibits a very low photobleaching yield, highlighting the critical role of oxygen in its degradation. rsc.org It is highly probable that this compound follows a similar degradation pathway. The bulky diphenylvinyl substituents might offer some steric protection to the anthracene core, potentially reducing the rate of attack by singlet oxygen. However, the extended π-conjugation might also influence the triplet state energy levels and, consequently, the efficiency of singlet oxygen generation.

The degradation of 9,10-dibutoxyanthracene (B1632443) in the presence of air has been shown to proceed through the formation of an endoperoxide, which then undergoes secondary decomposition. mdpi.com This provides a model for the likely degradation pathway of other 9,10-disubstituted anthracenes in an oxygen-rich environment.

Below is a table summarizing the influence of oxygen on the photostability of related anthracene derivatives.

| Anthracene Derivative | Effect of Oxygen | Degradation Pathway | Reference |

| 9,10-bis(phenylethynyl)anthracene (BPEA) | Significant degradation of photostability | Likely singlet oxygen mediated | rsc.org |

| 9,10-dibutoxyanthracene | Formation of endoperoxide | Reaction with singlet oxygen | mdpi.com |

| Unsubstituted Anthracene | Rapid oxidation | Forms anthraquinone (B42736) via endoperoxide | researchgate.net |

Strategies for Enhanced Photostability (e.g., Supramolecular Encapsulation)

To overcome the limitations imposed by photodegradation, various strategies have been developed to enhance the photostability of anthracene derivatives. One of the most effective approaches is supramolecular encapsulation, which involves the formation of host-guest complexes. researchgate.net In this strategy, the fluorescent guest molecule (the anthracene derivative) is encapsulated within a larger host molecule, which shields it from the surrounding environment.

Common host molecules include cyclodextrins, cucurbiturils, and other macrocycles. researchgate.netnih.govnih.govnih.govrsc.org The encapsulation can physically prevent the interaction of the anthracene core with reactive species like singlet oxygen. researchgate.net By isolating the fluorophore, the host molecule can significantly reduce the rate of photobleaching. For instance, the encapsulation of an anthracene-based polymer within β-cyclodextrin cavities was shown to recover its photoluminescence by preventing aggregation-caused quenching and likely enhancing its photostability. researchgate.netresearchgate.net

The formation of a host-guest inclusion complex can also restrict the intramolecular motions of the guest molecule. researchgate.net This is particularly relevant for AIE-active compounds like this compound. By further rigidifying the structure, encapsulation can enhance the fluorescence quantum yield and photostability.

Another strategy involves the covalent attachment of bulky substituents that can "self-encapsulate" the chromophore, providing steric protection against external quenching agents. documentsdelivered.com While not strictly a supramolecular approach, it follows a similar principle of shielding the fluorescent core.

The table below outlines some supramolecular strategies for enhancing the photostability of anthracene derivatives.

| Host Molecule | Guest Molecule (or related) | Mechanism of Stabilization | Reference |

| Boronic ester cage | 9,10-bis(phenylethynyl)anthracene derivative | Conformational restriction, reduced environmental heterogeneity | researchgate.net |

| β-Cyclodextrin | Anthracene-based conjugated polymer | Reduction of aggregation, shielding from environment | researchgate.netresearchgate.net |

| Cucurbit[n]uril | 9-substituted anthracene derivatives | Nanoreactor effect, stabilization of intermediates | nih.govrsc.org |

While specific studies on the supramolecular encapsulation of this compound are not widely available, the general principles derived from studies on other anthracene derivatives strongly suggest that this would be a viable strategy to improve its photostability for various applications. The large and hydrophobic nature of the diphenylvinyl groups would likely favor complexation with larger cyclodextrins or other suitable macrocyclic hosts.

Advanced Research Methodologies and Future Directions

Design Principles for High-Performance Organic Electronic Materials

The creation of superior organic electronic materials is not a matter of chance but the result of deliberate and rational design. By strategically modifying molecular architecture, researchers can fine-tune the optoelectronic characteristics of anthracene-based compounds.

The process of rational molecular design involves the strategic modification of a core molecular structure to achieve desired electronic and photophysical properties. For anthracene (B1667546) derivatives, functionalization at the 9,10-positions is a common and effective strategy. researchgate.netpk.edu.pl The introduction of substituents like the 2,2-diphenylvinyl groups in 9,10-Bis(2,2-diphenylvinyl)anthracene is a prime example of this approach. These bulky groups serve several purposes:

Steric Hindrance: The voluminous diphenylvinyl moieties create significant steric hindrance, which prevents the planar anthracene cores from forming close π-π stacks in the solid state. This structural feature is critical for minimizing aggregation-caused quenching (ACQ) and enhancing solid-state emission efficiency. nih.gov